2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole
CAS No.:
Cat. No.: VC15977431
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole -](/images/structure/VC15977431.png)
Specification
Molecular Formula | C11H10N2O2 |
---|---|
Molecular Weight | 202.21 g/mol |
IUPAC Name | 2-cyclopropyl-[1,3]dioxolo[4,5-f]indazole |
Standard InChI | InChI=1S/C11H10N2O2/c1-2-8(1)13-5-7-3-10-11(15-6-14-10)4-9(7)12-13/h3-5,8H,1-2,6H2 |
Standard InChI Key | GVLRQAIGBYFLIM-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C=C3C=C4C(=CC3=N2)OCO4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework consisting of an indazole ring () fused with a dioxole group () at positions 4 and 5. The cyclopropyl substituent at position 2 introduces steric strain and electronic effects, which influence its reactivity and interactions with biological targets .
Electronic and Steric Effects
The dioxole moiety enhances electron density in the aromatic system, while the cyclopropyl group imposes conformational rigidity. This combination stabilizes specific resonance structures, as evidenced by spectroscopic data . For example, nuclear magnetic resonance (NMR) studies reveal distinct coupling patterns between protons on the cyclopropyl ring and adjacent aromatic carbons .
Comparative Structural Analysis
A comparative analysis of structurally related compounds highlights the uniqueness of this molecule (Table 1).
Table 1: Structural and Functional Comparison with Related Indazole Derivatives
Synthetic Methodologies
Traditional Approaches
Early synthetic routes relied on multi-step reactions involving substituted toluidines. For instance, U.S. Patent 3,988,347 describes a process where o-toluidine derivatives undergo acetylation, chlorination, and nitrosation to yield substituted indazoles . Cyclopropanation is achieved via [2+1] annulation using diazo compounds under aqueous conditions, as reported in recent diastereodivergent syntheses .
Visible-Light-Driven Synthesis
Advancements in photochemistry have enabled efficient decarboxylative coupling reactions. A 2024 study demonstrated that irradiating 2H-indazoles with α-keto acids in a mixture of acetonitrile and hexafluoroisopropanol (HFIP) produces 3-acyl-2H-indazoles with yields up to 71% . This method eliminates the need for metal catalysts or photosensitizers, aligning with green chemistry principles.
Reaction Optimization
Key parameters influencing yield include solvent composition, light wavelength (optimal at 420–425 nm), and stoichiometric ratios. For example, a 1:5 ratio of indazole to α-keto acid maximizes product formation while minimizing byproducts like benzil .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich indazole core participates in electrophilic aromatic substitution (EAS) at positions 5 and 6. Halogenation and nitration reactions proceed efficiently under mild conditions, as shown in studies involving analogous compounds .
Cyclopropane Ring-Opening
The strained cyclopropyl group undergoes ring-opening reactions with nucleophiles such as amines and thiols. This reactivity is exploited in prodrug designs, where controlled release of active metabolites is desired .
Industrial and Pharmaceutical Applications
Drug Development
The compound’s rigidity and metabolic stability make it a promising scaffold for kinase inhibitors and antimicrobial agents. Recent patents highlight its incorporation into trifluoromethylated pyrimidoindazoles, which exhibit enhanced bioavailability .
Materials Science
Conjugated indazole-dioxole systems absorb UV light efficiently, enabling applications in organic photovoltaics. Their electron-deficient nature facilitates charge transport in thin-film transistors .
Challenges and Future Directions
Scalability of Synthesis
Current photochemical methods require optimization for industrial-scale production. Continuous-flow reactors may address limitations in batch processing, improving yield and reproducibility .
Toxicity Profiling
Limited data exist on the compound’s pharmacokinetics and off-target effects. Preclinical studies should evaluate hepatic metabolism and potential cytochrome P450 interactions .
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